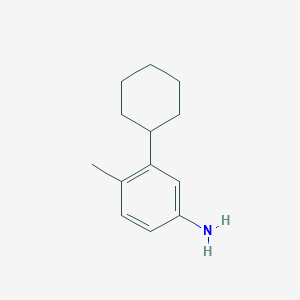![molecular formula C8H8N2O2 B13225412 1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid](/img/structure/B13225412.png)
1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control.
Analyse Chemischer Reaktionen
Types of Reactions
1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The biological activity of 1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid is often attributed to its ability to interact with specific molecular targets. For example, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway by binding to the receptor’s active site, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid
- 1H-Pyrrolo[2,3-B]pyridine-5-carboxamide
- 1H-Pyrrolo[3,4-C]pyridine-1,3(2H)-diones
Uniqueness
1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to selectively inhibit FGFR makes it a valuable compound in the development of targeted cancer therapies .
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h3-4,9H,1-2H2,(H,11,12) |
InChI-Schlüssel |
LDGIHWPCSCAONO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1N=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13225338.png)
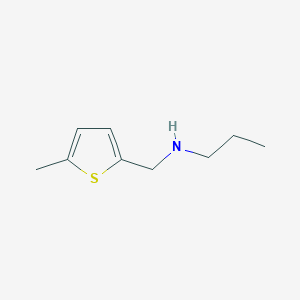
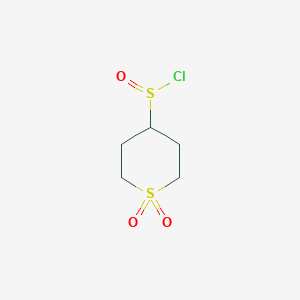
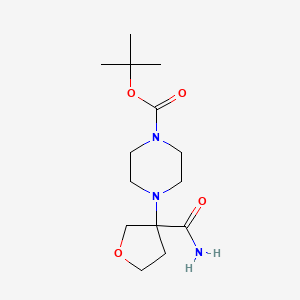
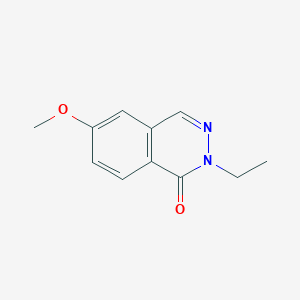
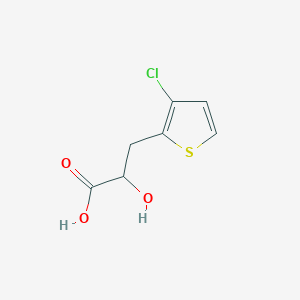
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225371.png)

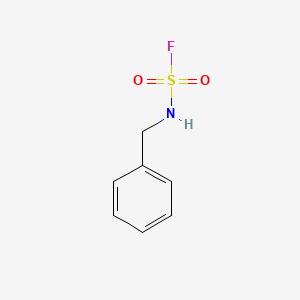
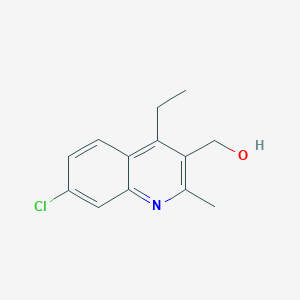
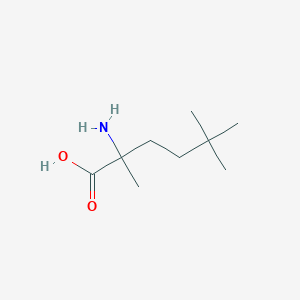
![2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid](/img/structure/B13225422.png)
